molecular formula C20H17FN4O3 B11269677 3-butyl-7-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione

3-butyl-7-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione

Cat. No.: B11269677
M. Wt: 380.4 g/mol
InChI Key: OOWLVBDNAZTJKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-BUTYL-7-[3-(4-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE is a complex organic compound that belongs to the class of quinazoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BUTYL-7-[3-(4-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This step often involves the use of fluorobenzene derivatives and coupling reactions such as Suzuki or Heck coupling.

    Construction of the Quinazoline Core: This can be done through the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by cyclization.

    Attachment of the Butyl Group: This is typically achieved through alkylation reactions using butyl halides or butyl Grignard reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-BUTYL-7-[3-(4-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and oxadiazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline diones with additional oxygen functionalities, while reduction may produce partially or fully reduced derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 3-BUTYL-7-[3-(4-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and oxadiazole groups are likely to play a crucial role in binding to these targets, modulating their activity and leading to the observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are used as anticancer agents.

    Oxadiazole Derivatives: Compounds such as oxadiazole-based pesticides and pharmaceuticals.

    Fluorophenyl Compounds: Various fluorophenyl-containing drugs and materials.

Uniqueness

3-BUTYL-7-[3-(4-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE is unique due to its combination of structural features, which confer distinct chemical and biological properties. The presence of the butyl group, fluorophenyl group, and oxadiazole ring in a single molecule allows for versatile interactions and applications that are not commonly found in other compounds.

Properties

Molecular Formula

C20H17FN4O3

Molecular Weight

380.4 g/mol

IUPAC Name

3-butyl-7-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C20H17FN4O3/c1-2-3-10-25-19(26)15-9-6-13(11-16(15)22-20(25)27)18-23-17(24-28-18)12-4-7-14(21)8-5-12/h4-9,11H,2-3,10H2,1H3,(H,22,27)

InChI Key

OOWLVBDNAZTJKG-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)C2=C(C=C(C=C2)C3=NC(=NO3)C4=CC=C(C=C4)F)NC1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.